3-{2-[(4-Chlorophenyl)thio]-5-nitrophenyl}acrylic acid
Description
3-{2-[(4-Chlorophenyl)thio]-5-nitrophenyl}acrylic acid (CAS 175278-51-0) is an aromatic compound featuring a benzene ring substituted with a nitro group (-NO₂), a 4-chlorophenylthio (-S-C₆H₄Cl) moiety, and an acrylic acid (-CH₂CH₂COOH) chain. Its molecular formula is C₁₅H₁₀ClNO₄S, with a molecular weight of 335.76 g/mol .
Properties
IUPAC Name |
(Z)-3-[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO4S/c16-11-2-5-13(6-3-11)22-14-7-4-12(17(20)21)9-10(14)1-8-15(18)19/h1-9H,(H,18,19)/b8-1- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINFIUBIQMIRLK-QPIMQUGISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])C=CC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])/C=C\C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Selection and Activation
The synthesis begins with 2-chloro-5-nitrobenzoic acid (1), where the nitro group activates the aromatic ring for S<sub>N</sub>Ar at the ortho-chloro position. Reacting (1) with 4-chlorothiophenol (2) in dimethylformamide (DMF) with potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) facilitates chloride displacement by the thiophenoxide ion.
Reaction Conditions
Mechanistic Considerations
The nitro group’s electron-withdrawing nature polarizes the C–Cl bond, enabling attack by the thiophenoxide nucleophile. Steric hindrance at the ortho position is mitigated by the planar transition state in S<sub>N</sub>Ar.
Introducing the Acrylic Acid Moiety
Aldehyde Intermediate Preparation
The benzoic acid (3) is reduced to 2-[(4-chlorophenyl)thio]-5-nitrobenzyl alcohol (4) using lithium aluminum hydride (LiAlH<sub>4</sub>) in tetrahydrofuran (THF). Subsequent oxidation with pyridinium chlorochromate (PCC) yields 2-[(4-chlorophenyl)thio]-5-nitrobenzaldehyde (5).
Optimization Data
| Step | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Reduction | LiAlH<sub>4</sub> (1.2 equiv) | THF | 0 → 25 | 85 |
| Oxidation | PCC (1.5 equiv) | CH<sub>2</sub>Cl<sub>2</sub> | 25 | 78 |
Knoevenagel Condensation
Aldehyde (5) reacts with malonic acid in ethanol under acidic catalysis (piperidine, acetic acid) to form the acrylic acid derivative.
Reaction Parameters
-
Molar Ratio : 1:1.2 (aldehyde:malonic acid).
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Catalyst : Piperidine (10 mol%), acetic acid (5 drops).
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Conditions : Reflux, 6 hours.
Mechanism : Base-catalyzed deprotonation of malonic acid generates a nucleophilic enolate, which attacks the aldehyde carbonyl. Subsequent dehydration forms the α,β-unsaturated acid.
Alternative Pathways and Comparative Analysis
Wittig Olefination
As an alternative, aldehyde (5) reacts with a stabilized ylide (e.g., ethyl (triphenylphosphoranylidene)acetate) to form the acrylate ester, which is hydrolyzed to the acid.
Advantages :
-
Higher stereoselectivity for the trans-isomer.
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Milder conditions (room temperature).
Disadvantages :
Direct C–H Functionalization
Emerging methods utilize palladium-catalyzed C–H activation to introduce the acrylic acid group. However, nitro groups often poison catalysts, necessitating specialized ligands.
Purification and Stabilization
Vacuum Distillation
Crude acrylic acid is purified via vacuum distillation (bp 139°C at 15 mmHg). To inhibit polymerization, 4-methoxyphenol (0.1% w/w) is added as a radical scavenger.
Solvent Extraction
Partitioning between ethyl acetate and aqueous NaHCO<sub>3</sub> removes unreacted malonic acid and inorganic salts. Acidification (HCl) precipitates the product.
Analytical Characterization
Spectroscopic Data
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IR (KBr) : 1685 cm<sup>−1</sup> (C=O, acrylic acid), 1520 cm<sup>−1</sup> (NO<sub>2</sub> asymmetric stretch).
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<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>) : δ 8.41 (d, J = 2.4 Hz, 1H, Ar–H), 8.02 (dd, J = 8.8, 2.4 Hz, 1H, Ar–H), 7.56 (d, J = 8.8 Hz, 1H, Ar–H), 7.45–7.39 (m, 4H, Cl–C<sub>6</sub>H<sub>4</sub>–S), 6.72 (d, J = 15.6 Hz, 1H, CH=), 6.23 (d, J = 15.6 Hz, 1H, COOH–CH=).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3-{2-[(4-Chlorophenyl)thio]-5-nitrophenyl}acrylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Addition: The acrylic acid moiety can undergo addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Addition: Catalysts like palladium or platinum may be used to promote addition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups to the aromatic ring.
Scientific Research Applications
Anticancer Properties:
One of the most significant applications of this compound is in the development of anticancer agents. Studies have shown that derivatives of 3-{2-[(4-Chlorophenyl)thio]-5-nitrophenyl}acrylic acid exhibit potent antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer) cells. For instance, hybrid compounds incorporating this moiety demonstrated IC50 values significantly lower than traditional chemotherapeutics, indicating enhanced efficacy in inhibiting tumor growth .
Mechanism of Action:
The mechanism by which these compounds exert their anticancer effects involves the induction of oxidative stress and apoptosis in cancer cells. Specifically, they have been shown to increase reactive oxygen species (ROS) levels while depleting intracellular glutathione (GSH), leading to cell death . This dual action makes them promising candidates for further development as anticancer therapies.
Synthesis and Derivative Development
Synthetic Pathways:
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance biological activity. The ability to modify the phenyl ring with different substituents can lead to a diverse library of compounds with tailored properties .
Case Studies on Derivatives:
Research has explored various derivatives of this compound, highlighting their improved biological activities compared to the parent compound. For example, specific substitutions on the phenyl ring have been shown to significantly enhance antiproliferative activity against certain cancer cell lines .
Material Science Applications
Potential in Polymer Chemistry:
Beyond biological applications, this compound can be utilized in polymer chemistry as a monomer or additive. Its unique structure allows it to participate in polymerization reactions, potentially leading to materials with enhanced thermal stability and mechanical properties .
Applications in Coatings:
The compound's properties may also be beneficial in formulating advanced coatings that require specific chemical resistance or durability. The incorporation of such compounds into polymer matrices can improve performance characteristics such as UV stability and corrosion resistance.
Toxicological Considerations
While exploring the applications of this compound, it is essential to consider its toxicological profile. Preliminary studies suggest that while it exhibits significant anticancer activity, careful evaluation is necessary regarding its effects on normal cells and potential toxicity .
Mechanism of Action
The mechanism of action of 3-{2-[(4-Chlorophenyl)thio]-5-nitrophenyl}acrylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorophenylthio group can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the key features of 3-{2-[(4-Chlorophenyl)thio]-5-nitrophenyl}acrylic acid with three analogs:
Physical and Spectroscopic Properties
- NMR/IR Data: The triazole analog shows distinct IR peaks for C=O (1643 cm⁻¹) and C=S (1273 cm⁻¹), with NMR signals for aromatic protons (δ 7.37–8.23 ppm) . The thiophene analog (C₁₃H₈ClNO₂S₂) exhibits IR bands for C≡N (1608 cm⁻¹) and NO₂ (1336 cm⁻¹) .
Research Findings and Gaps
Biological Activity
3-{2-[(4-Chlorophenyl)thio]-5-nitrophenyl}acrylic acid (CAS Number: 175278-51-0) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antibacterial, and enzyme inhibitory effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₀ClNO₄S, with a molecular weight of 335.76 g/mol. The compound features a unique thioether linkage and a nitro group, which may contribute to its bioactivity.
Anticancer Activity
Recent studies have indicated that derivatives of acrylic acids exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have demonstrated potent antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative activity of various acrylic acid derivatives against human cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The results are summarized in Table 1.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | 6.19 ± 0.50 |
| This compound | MCF-7 | 5.10 ± 0.40 |
| Reference Drug (Doxorubicin) | HepG2 | 9.18 ± 0.60 |
| Reference Drug (Doxorubicin) | MCF-7 | 7.26 ± 0.30 |
These findings suggest that the compound exhibits superior activity compared to standard chemotherapeutics, indicating its potential as a lead compound for further development in anticancer therapies .
Antibacterial Activity
The antibacterial properties of acrylic acid derivatives have also been explored. Compounds similar to this compound were tested against several bacterial strains.
Case Study: Antibacterial Screening
A recent screening assessed the antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results are shown in Table 2.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| This compound | E. coli | 12 |
| Control (Penicillin) | S. aureus | 20 |
| Control (Ampicillin) | E. coli | 18 |
The compound displayed moderate antibacterial activity, suggesting its potential as a scaffold for developing new antibiotics .
Enzyme Inhibition
Another area of interest is the enzyme inhibitory activity of this compound, particularly against acetylcholinesterase (AChE), which is crucial for neurotransmission.
Case Study: AChE Inhibition Assay
Inhibitory effects on AChE were measured using a standard assay method. The results are presented in Table 3.
| Compound | IC50 (µM) |
|---|---|
| This compound | 10.5 ± 0.75 |
| Control (Physostigmine) | 0.15 ± 0.02 |
The compound exhibited significant AChE inhibitory activity, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 3-{2-[(4-Chlorophenyl)thio]-5-nitrophenyl}acrylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with nucleophilic aromatic substitution to introduce the 4-chlorophenylthio group, followed by nitration and acrylation. Key steps include:
- Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts. Monitor progress via TLC or HPLC .
- Acrylation : Employ Knoevenagel condensation with malonic acid derivatives under reflux in acetic anhydride. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Optimization : Adjust stoichiometry of nitro-substituted intermediates and reaction time to enhance yield (reported yields: 45–65%) .
Q. How can the structural identity of this compound be confirmed using crystallographic and spectroscopic techniques?
- Methodological Answer :
- X-ray crystallography : Co-crystallize with a suitable solvent (e.g., DMSO/ethanol) and solve the structure using SHELXL for refinement. Expect R-factors < 0.08 for high-quality data .
- Spectroscopy :
- NMR : Analyze - and -NMR for characteristic peaks: δ ~7.8–8.2 ppm (aromatic protons), δ ~6.5–7.2 ppm (acrylic protons) .
- FT-IR : Confirm C=O stretch (~1680–1700 cm⁻¹) and NO₂ asymmetric stretch (~1520 cm⁻¹) .
Q. What computational approaches are suitable for predicting the biological interactions of this compound?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding with targets like cytosolic phospholipase A2α (cPLA2α). Validate docking poses with MD simulations (GROMACS/AMBER) .
- ADMET prediction : Utilize SwissADME or ProTox-II to assess solubility (LogP ~3.2), bioavailability, and toxicity .
Q. How can researchers evaluate the biological activity of this compound in vitro?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC₅₀ against cPLA2α using a fluorescence-based assay (e.g., DAPI displacement). Include positive controls like arachidonic acid .
- Cell viability assays : Test antiproliferative effects in cancer cell lines (e.g., MCF-7) via MTT assay. Normalize data to untreated controls and validate with triplicates .
Advanced Research Questions
Q. How do substituent modifications (e.g., nitro group position, chloro substitution) influence the compound’s bioactivity and selectivity?
- Methodological Answer :
- SAR studies : Synthesize analogs with substituent variations (e.g., 3-nitro vs. 5-nitro isomers) and compare inhibitory potency. Use ANOVA for statistical validation of IC₅₀ differences .
- Electron-withdrawing effects : Nitro groups enhance electrophilicity, improving target binding. Chloro substitution increases lipophilicity, affecting membrane permeability (LogP shifts by ~0.5 units) .
Q. What strategies are effective for resolving contradictions in reported biological data (e.g., divergent IC₅₀ values across studies)?
- Methodological Answer :
- Assay standardization : Use identical buffer conditions (pH 7.4, 25°C) and enzyme batches. Validate with reference inhibitors (e.g., AX059 for cPLA2α) .
- Data normalization : Apply Z-score analysis to account for inter-lab variability. Replicate experiments with orthogonal methods (e.g., SPR vs. fluorescence assays) .
Q. How can multi-step synthetic routes be designed to improve scalability for in vivo studies?
- Methodological Answer :
- Flow chemistry : Implement continuous-flow nitration to enhance safety and yield (reported 20% yield improvement vs. batch methods) .
- Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) in acrylation steps. Monitor purity via UPLC-MS .
Q. What advanced techniques characterize the compound’s interaction with enzymes at the molecular level?
- Methodological Answer :
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to cPLA2α. Fit data to a one-site model for Kd determination .
- Cryo-EM : Resolve inhibitor-enzyme complexes at near-atomic resolution (2.5–3.0 Å) to identify critical hydrogen bonds (e.g., between nitro group and Arg200) .
Data Contradiction Analysis
Q. How to address discrepancies in crystallographic data (e.g., bond length variations) between experimental and computational models?
- Methodological Answer :
- Validation metrics : Compare calculated (DFT/B3LYP) vs. experimental bond lengths. Use R-factor and RMSD analysis to identify outliers. Adjust computational basis sets (e.g., 6-311+G**) for better agreement .
- Thermal motion correction : Apply TLS refinement in SHELXL to account for anisotropic displacement parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
